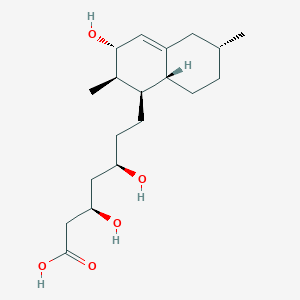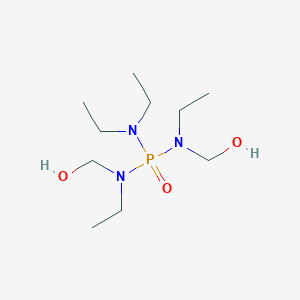![molecular formula C8H8N2S B037514 7-(Methylthio)-1H-benzo[d]imidazole CAS No. 121537-60-8](/img/structure/B37514.png)
7-(Methylthio)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Methylthio)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound features a benzimidazole ring substituted with a methylthio group at the fourth position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1H-benzimidazole can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with methylthioacetic acid under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine is reacted with methylthioacetic acid in the presence of a strong acid such as hydrochloric acid.
Step 2: The reaction mixture is heated to reflux, allowing the formation of the benzimidazole ring.
Step 3: The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis of 4-(Methylthio)-1H-benzimidazole may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactor: Reacting o-phenylenediamine with methylthioacetic acid in a continuous flow reactor.
Catalysts: Utilizing catalysts such as palladium or platinum to enhance the reaction rate.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to obtain high-purity product.
化学反応の分析
Types of Reactions
4-(Methylthio)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzimidazole, halogenated benzimidazole.
科学的研究の応用
4-(Methylthio)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(Methylthio)-1H-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example:
Enzyme Inhibition: Inhibits enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity.
Pathways: Interferes with signaling pathways related to inflammation and cancer cell proliferation.
類似化合物との比較
4-(Methylthio)-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: 2-Methylthio-benzimidazole, 5-Methylthio-benzimidazole.
Uniqueness: The position of the methylthio group at the fourth position imparts unique chemical and biological properties, making it distinct from other derivatives.
特性
CAS番号 |
121537-60-8 |
|---|---|
分子式 |
C8H8N2S |
分子量 |
164.23 g/mol |
IUPAC名 |
4-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) |
InChIキー |
JUTPYDIIOLJRQN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1N=CN2 |
正規SMILES |
CSC1=CC=CC2=C1N=CN2 |
同義語 |
1H-Benzimidazole,4-(methylthio)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

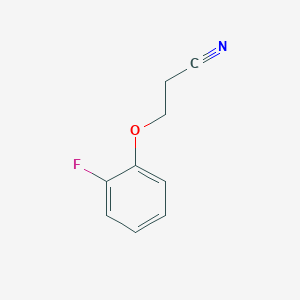
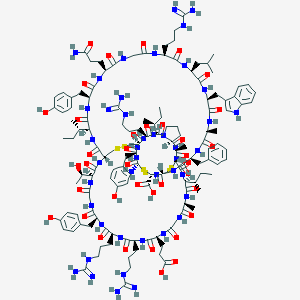

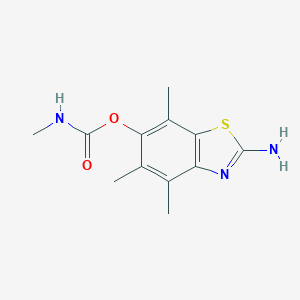
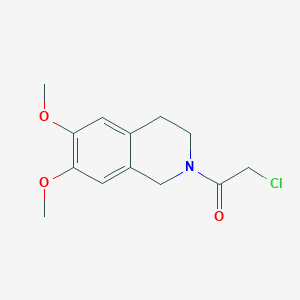
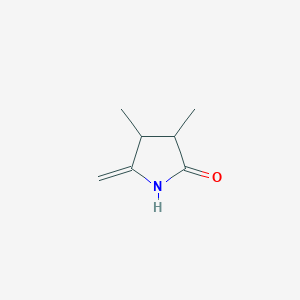
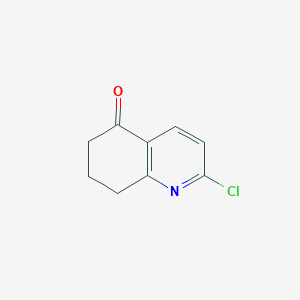
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
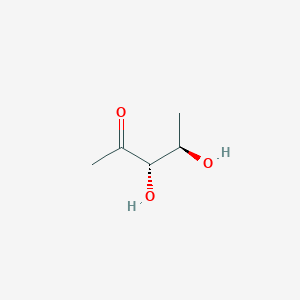

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
